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Compound of Interest

Compound Name: Z-7-Tetradecenal

Cat. No.: B104267 Get Quote

Introduction

Z-7-Tetradecenal is an unsaturated aldehyde that functions as a crucial chemical signal in

various biological systems.[1] It is a component of the sex pheromone blend for several insect

species, making its synthesis valuable for research in chemical ecology and the development

of integrated pest management (IPM) strategies.[1] The Wittig reaction is a robust and highly

utilized method for creating carbon-carbon double bonds, offering a predictable route for alkene

synthesis.[2] By employing a non-stabilized phosphorus ylide, the reaction can be directed to

favor the formation of the Z-isomer, providing an effective pathway to Z-7-Tetradecenal.[3]

This document provides a detailed protocol for the synthesis of Z-7-Tetradecenal using a Z-

selective Wittig reaction. The methodology covers the preparation of the necessary

phosphonium salt, in-situ generation of the ylide, the olefination reaction, and subsequent

purification of the final product.

Reaction Principle
The synthesis is accomplished in two primary stages. First, a phosphonium salt is prepared via

an SN2 reaction between triphenylphosphine and an appropriate alkyl halide (1-

bromoheptane). Second, this salt is deprotonated with a strong base to form a non-stabilized

phosphorus ylide (also known as a phosphorane).[4][5] This highly reactive ylide is not isolated

but is reacted in situ with an aldehyde (heptanal). The reaction proceeds through a cyclic

oxaphosphetane intermediate.[3][6] Under kinetic control and with non-stabilizing substituents

on the ylide, the formation of the cis-oxaphosphetane is favored, which subsequently
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decomposes to yield the (Z)-alkene and triphenylphosphine oxide.[3] The formation of the

stable P=O double bond in triphenylphosphine oxide is the thermodynamic driving force for the

reaction.[6]

Overall Reaction Scheme
Caption: Overall scheme for the Z-selective Wittig synthesis of Z-7-Tetradecenal.

Experimental Protocols
This procedure details the necessary steps for the synthesis, workup, and purification of Z-7-
Tetradecenal.

Part 1: Synthesis of Heptyltriphenylphosphonium
Bromide

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux

condenser, add triphenylphosphine (26.2 g, 0.1 mol) and 100 mL of anhydrous toluene.

Reaction: Stir the mixture to dissolve the triphenylphosphine. Add 1-bromoheptane (17.9 g,

0.1 mol) to the solution.

Reflux: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 24 hours. A white

precipitate will form as the reaction progresses.

Isolation: After 24 hours, cool the mixture to room temperature and then further cool in an ice

bath for 30 minutes to maximize precipitation.

Filtration: Collect the white solid product by vacuum filtration. Wash the solid with cold diethyl

ether (2 x 50 mL) to remove any unreacted starting materials.

Drying: Dry the resulting phosphonium salt under high vacuum to a constant weight. Store

the salt in a desiccator as it can be hygroscopic.

Part 2: Wittig Reaction and Synthesis of Z-7-
Tetradecenal
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Setup: Assemble a 500 mL three-neck round-bottom flask under a nitrogen or argon

atmosphere. Equip the flask with a magnetic stir bar, a thermometer, and a rubber septum.

Phosphonium Salt Suspension: Add the dried heptyltriphenylphosphonium bromide (44.1 g,

0.1 mol) to the flask. Add 200 mL of anhydrous tetrahydrofuran (THF). Stir to create a

suspension.

Cooling: Cool the suspension to 0°C using an ice-water bath.

Ylide Formation: Slowly add a strong base, such as sodium bis(trimethylsilyl)amide

(NaHMDS) (1.0 M solution in THF, 100 mL, 0.1 mol), to the stirred suspension via syringe

over 30 minutes. The mixture will develop a characteristic deep orange or red color,

indicating the formation of the ylide. Continue stirring at 0°C for one hour after the addition is

complete.

Aldehyde Addition: Cool the reaction mixture to -78°C using a dry ice/acetone bath. Slowly

add a solution of heptanal (11.4 g, 0.1 mol) in 20 mL of anhydrous THF to the ylide solution

via syringe over 30 minutes.

Reaction: Allow the reaction to stir at -78°C for 4 hours. The color of the reaction mixture will

gradually fade.

Warming and Quenching: After 4 hours, remove the cooling bath and allow the mixture to

warm to room temperature. Stir overnight. Quench the reaction by slowly adding 100 mL of

saturated aqueous ammonium chloride (NH₄Cl) solution.

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl

ether (3 x 100 mL). Combine the organic layers.

Washing: Wash the combined organic layers with water (1 x 100 mL) and then with brine (1 x

100 mL).

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate

(MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary

evaporator.

Part 3: Purification
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Initial Step: The crude product will contain the desired Z-7-Tetradecenal and the byproduct,

triphenylphosphine oxide. To remove the bulk of the triphenylphosphine oxide, triturate the

crude oil with hexanes. The triphenylphosphine oxide is poorly soluble in hexanes and will

precipitate.

Filtration: Filter the mixture to remove the solid triphenylphosphine oxide. Collect the hexane

filtrate, which contains the product.

Column Chromatography: Concentrate the filtrate and purify the resulting oil by flash column

chromatography on silica gel.

Elution: Use a solvent system of increasing polarity, starting with pure hexanes and gradually

increasing the percentage of diethyl ether (e.g., 99:1 to 95:5 hexanes:diethyl ether).

Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC)

to identify those containing the pure product.

Final Concentration: Combine the pure fractions and remove the solvent under reduced

pressure to yield Z-7-Tetradecenal as a colorless to pale yellow oil.[7]

Data Presentation
Table 1: Physicochemical Properties of Z-7-Tetradecenal

Property Value Reference

Molecular Formula C₁₄H₂₆O [8]

Molecular Weight 210.36 g/mol [9]

Boiling Point 297.4 °C at 760 mmHg (est.) [10]

Density 0.839 g/cm³ (est.) [10]

Refractive Index 1.448 (est.) [10]

Appearance Colorless to pale yellow liquid [7]

Storage Temperature -20°C [10]
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Table 2: Expected Spectroscopic Data for Z-7-
Tetradecenal

Technique
Expected Chemical Shift /
Wavenumber

Assignment

¹H NMR (CDCl₃) δ 9.76 (t, J=1.9 Hz, 1H) -CHO

δ 5.35 (m, 2H) -CH=CH-

δ 2.42 (td, J=7.4, 1.9 Hz, 2H) -CH₂CHO

δ 2.05 (m, 4H) Allylic -CH₂-

δ 1.2-1.4 (m, 12H) Aliphatic -CH₂-

δ 0.88 (t, J=6.8 Hz, 3H) -CH₃

¹³C NMR (CDCl₃) δ 202.9 C1 (CHO)

δ 130.5, 129.5 C7, C8 (-CH=CH-)

δ 43.9 C2 (-CH₂CHO)

δ 31.5, 29.7, 29.1, 28.9, 27.2,

22.6, 22.1
Aliphatic -CH₂-

δ 14.1 C14 (-CH₃)

IR (neat) ~2925, 2855 cm⁻¹ C-H stretch (alkane)

~2720 cm⁻¹ C-H stretch (aldehyde)

~1725 cm⁻¹ C=O stretch (aldehyde)

~1655 cm⁻¹ C=C stretch (alkene)

~725 cm⁻¹ C-H bend (cis-alkene)

Note: Spectroscopic data are typical expected values and may vary slightly based on solvent

and instrument calibration.
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Caption: Experimental workflow for the synthesis of Z-7-Tetradecenal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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